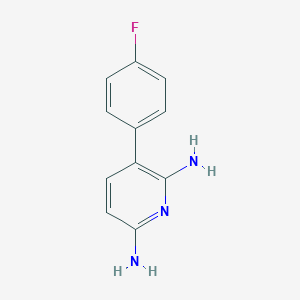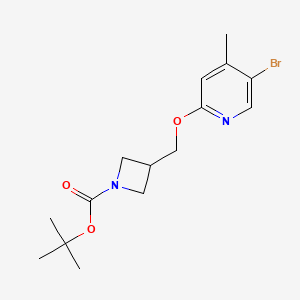
Potassium ((tert-butoxycarbonyl((2s,3s)-1-methoxy-3-methyl-1-oxopentan-2-yl)amino)methyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;trifluoro-[[[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide is a complex organoboron compound. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((tert-butoxycarbonyl((2s,3s)-1-methoxy-3-methyl-1-oxopentan-2-yl)amino)methyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride (KHF2). This reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;trifluoro-[[[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different boron-containing products.
Reduction: It can be reduced to simpler boron compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of boron-containing organic compounds .
Applications De Recherche Scientifique
Potassium;trifluoro-[[[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide has several scientific research applications:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical research.
Mécanisme D'action
The mechanism by which Potassium ((tert-butoxycarbonyl((2s,3s)-1-methoxy-3-methyl-1-oxopentan-2-yl)amino)methyl)trifluoroborate exerts its effects involves its ability to form stable boron-carbon bonds. This stability is crucial in its role as a reagent in organic synthesis. The compound interacts with various molecular targets, facilitating the formation of complex organic molecules through its boron center .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate
- Potassium 1-trifluoroboratomethyl-4-(N Boc)-piperazine
- Potassium trifluoro [4-N-Boc-piperazin-1-yl) methyl]borate
Uniqueness
What sets Potassium ((tert-butoxycarbonyl((2s,3s)-1-methoxy-3-methyl-1-oxopentan-2-yl)amino)methyl)trifluoroborate apart from similar compounds is its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise and stable boron-carbon bond formation .
Propriétés
IUPAC Name |
potassium;trifluoro-[[[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BF3NO4.K/c1-7-9(2)10(11(19)21-6)18(8-14(15,16)17)12(20)22-13(3,4)5;/h9-10H,7-8H2,1-6H3;/q-1;+1/t9-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJRHBBDULJMQC-IYPAPVHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(C(C(C)CC)C(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](CN([C@@H]([C@@H](C)CC)C(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BF3KNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Fluoro-N-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-benzamide](/img/structure/B8126308.png)
![N,N-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide](/img/structure/B8126313.png)

![(2S)-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8126326.png)
![C-[5-(5-Ethoxy-2-fluoro-phenyl)-2H-pyrazol-3-yl]-methylamine hydrochloride](/img/structure/B8126349.png)



![5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B8126373.png)
